3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine
Overview
Description
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C9H11BrN2O2S and a molecular weight of 291.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of pyrrolidine with pyridine-3-sulfonyl chloride . The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrrolidin-1-ylsulfonyl group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include azido or cyano derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl group.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the bromine atom.
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Contains an indole ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylsulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-5-pyrrolidin-1-ylsulfonylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-5-9(7-11-6-8)15(13,14)12-3-1-2-4-12/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCYWFUZGXNDNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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